molecular formula C10H9NO2S B086908 Naphthalene-1-sulfonamide CAS No. 89456-57-5

Naphthalene-1-sulfonamide

Cat. No. B086908
Key on ui cas rn: 89456-57-5
M. Wt: 207.25 g/mol
InChI Key: ZFIFHAKCBWOSRN-UHFFFAOYSA-N
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Patent
US07094783B2

Procedure details

Following a procedure similar to that for the preparation of 16a, intermediate 3a (50 mg, 0.117 mmol) and 1-napthylene sulfonyl chloride (39.8 mg, 0.176 mmol) yielded 21.7 mg (30.0%) of 1-napthalene sulfonamide intermediate 30a. MS (ESI) 617.0 (M+H+).
Name
30a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
16a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
intermediate 3a
Quantity
50 mg
Type
reactant
Reaction Step Two
[Compound]
Name
1-napthylene sulfonyl chloride
Quantity
39.8 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)NC(=N)C1C=CC(CNC([C@H]2N3C(=O)C(NS(C)(=O)=O)=CN=C3CC2)=O)=CC=1)(C)(C)C.C(OC(=O)NC(C1C=CC(CNC([C@H]2N3C(=O)C(N(CC)CC)=CN=C3CC2)=O)=CC=1)=N)(C)(C)C.C(OC(=O)NC(=N)C1C=CC(CNC([C@H]2N3C(=O)C([NH:98][S:99]([C:102]4[C:111]5[C:106](=[CH:107][CH:108]=[CH:109][CH:110]=5)[CH:105]=[CH:104][CH:103]=4)(=[O:101])=[O:100])=CN=C3CC2)=O)=CC=1)(C)(C)C>>[C:102]1([S:99]([NH2:98])(=[O:100])=[O:101])[C:111]2[C:106](=[CH:107][CH:108]=[CH:109][CH:110]=2)[CH:105]=[CH:104][CH:103]=1

Inputs

Step One
Name
30a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C1=CC=C(C=C1)CNC(=O)[C@@H]1CCC=2N1C(C(=CN2)NS(=O)(=O)C2=CC=CC1=CC=CC=C21)=O)=N)=O
Step Two
Name
16a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C1=CC=C(C=C1)CNC(=O)[C@@H]1CCC=2N1C(C(=CN2)NS(=O)(=O)C)=O)=N)=O
Name
intermediate 3a
Quantity
50 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(=N)C1=CC=C(C=C1)CNC(=O)[C@@H]1CCC=2N1C(C(=CN2)N(CC)CC)=O)=O
Name
1-napthylene sulfonyl chloride
Quantity
39.8 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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